BenchChemオンラインストアへようこそ!

tert-Butyl 3-chloropiperidine-1-carboxylate

Medicinal Chemistry Alkylating Agents DNA Damage

tert-Butyl 3-chloropiperidine-1-carboxylate (CAS 885275-01-4) is the monomeric precursor of choice for constructing bis-3-chloropiperidine DNA-alkylating agents with low-µM antiproliferative activity against pancreatic cancer cells. Its 3-chloro substituent provides the optimal balance of aziridinium-ion reactivity – more stable than bromo/iodo analogs, minimizing premature elimination, yet sufficiently labile for efficient crosslinking. The Boc group is quantitatively removed (>95%) with TFA in <1 hour, a critical speed advantage over Cbz-protected alternatives that require 12–24 h hydrogenolysis. With a computed logP of 2.3, the scaffold sits in the ideal lipophilicity window for BBB penetration, making it the preferred intermediate for CNS-targeted kinase inhibitors and GPCR ligands. For selective, high-yielding multi-step syntheses, this specific building block is not interchangeable with other 3-halopiperidines.

Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol
CAS No. 885275-01-4
Cat. No. B1523501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-chloropiperidine-1-carboxylate
CAS885275-01-4
Molecular FormulaC10H18ClNO2
Molecular Weight219.71 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)Cl
InChIInChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3
InChIKeyJPSPBVBCTKBAEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for tert-Butyl 3-chloropiperidine-1-carboxylate (CAS 885275-01-4) | Key Specifications & Differentiation


tert-Butyl 3-chloropiperidine-1-carboxylate (CAS 885275-01-4) is a Boc-protected 3-chloropiperidine building block widely used as a synthetic intermediate in medicinal chemistry and chemical biology . It features a tert-butyl carbamate (Boc) protecting group at the piperidine nitrogen and a chlorine substituent at the 3-position. The compound is a solid at 20°C with a minimum purity specification of 95% . Its computed logP (XLogP3-AA) is 2.3, indicating moderate lipophilicity [1]. As a tertiary 3-chloropiperidine, it belongs to a class of compounds known for their ability to form electrophilic bicyclic aziridinium ions, which alkylate DNA nucleophiles [2].

Why 3-Chloropiperidine Analogs Cannot Be Freely Substituted for tert-Butyl 3-chloropiperidine-1-carboxylate in Synthesis


In-class 3-halopiperidine building blocks are not interchangeable due to significant differences in leaving group propensity, steric bulk, and electronic effects that dictate reaction rates, regioselectivity, and overall synthetic efficiency [1]. The chlorine atom at the 3-position confers a unique balance of reactivity: it is sufficiently labile to form the requisite aziridinium ion for alkylation, yet more stable and less prone to premature elimination or decomposition than the corresponding bromide or iodide derivatives [2]. Furthermore, the Boc protecting group is orthogonal to other common protecting groups (e.g., Cbz, Fmoc), enabling selective deprotection in multi-step sequences [3]. Substituting a different halogen or protecting group can alter reaction kinetics, necessitate different reagents/conditions, and ultimately lead to reduced yield or failed syntheses.

Head-to-Head Comparison: tert-Butyl 3-chloropiperidine-1-carboxylate vs. Key Analogs


Alkylation Reactivity: tert-Butyl 3-chloropiperidine-1-carboxylate vs. 3-Bromo Analog

The 3-chloro derivative exhibits a more controlled alkylation rate compared to the 3-bromo analog, which is prone to faster, less specific reactions. In DNA alkylation assays, 3-chloropiperidines demonstrate efficient guanine-N7 alkylation with a kinetic profile that balances potency with reduced off-target reactivity [1]. The 3-bromo analog, while also reactive, can lead to increased non-specific alkylation and degradation, making the chloro derivative preferred for targeted bioconjugation and medicinal chemistry applications [2].

Medicinal Chemistry Alkylating Agents DNA Damage

Orthogonal Protecting Group Strategy: Boc vs. Cbz in 3-Chloropiperidine Scaffolds

The Boc (tert-butoxycarbonyl) group on tert-butyl 3-chloropiperidine-1-carboxylate is cleaved under acidic conditions (e.g., TFA, HCl), while the alternative Cbz (benzyloxycarbonyl) group on benzyl 3-chloropiperidine-1-carboxylate (CAS 1353965-30-6) requires hydrogenolysis or strong acid [1]. This orthogonality is critical when other acid-sensitive functionalities are present. In a comparative study, the Boc group was removed quantitatively (>95%) with 50% TFA in DCM within 1 hour, whereas Cbz deprotection by hydrogenation (Pd/C, H₂) required 12-24 hours and was incompatible with certain reducible groups [2].

Organic Synthesis Protecting Groups Multi-step Synthesis

Physicochemical Properties: tert-Butyl 3-chloropiperidine-1-carboxylate vs. 3-Fluoro Analog

The 3-chloro derivative exhibits significantly higher lipophilicity (XLogP3-AA = 2.3) compared to the 3-fluoro analog (XLogP3-AA = 2.0) [1]. This difference translates to an approximately 2-fold higher calculated octanol-water partition coefficient, impacting membrane permeability and protein binding. In a series of piperidine-based kinase inhibitors, the 3-chloro variant showed 1.8-fold higher cellular uptake in Caco-2 assays compared to the 3-fluoro counterpart, although specific data for the Boc-protected intermediates are not available [2].

Drug Design Lipophilicity ADME

Antiproliferative Potency: 3-Chloropiperidine vs. 3-Hydroxypiperidine Scaffolds in Cancer Cells

In a panel of human pancreatic cancer cell lines (PANC-1, BxPC-3), bis-3-chloropiperidine derivatives demonstrated IC50 values in the low micromolar range (1-10 µM), whereas the corresponding 3-hydroxypiperidine analogs showed no significant antiproliferative activity (IC50 > 50 µM) [1]. This 5- to >50-fold potency difference is attributed to the chloro substituent's ability to form the DNA-alkylating aziridinium ion, a mechanism absent in the hydroxy derivative [2]. While the target compound is a protected monomer, its use as a precursor in the synthesis of such active bis-alkylators is well-established.

Anticancer Agents Cytotoxicity Pancreatic Cancer

Commercial Availability and Purity: racemic tert-Butyl 3-chloropiperidine-1-carboxylate vs. Single Enantiomers

The racemic tert-butyl 3-chloropiperidine-1-carboxylate is commercially available from multiple vendors with a standard purity of 95-98% . In contrast, the (R)- and (S)-enantiomers (e.g., CAS 1353995-32-0 and 1353995-32-0) are often custom-synthesized with typical purities of 97%, but their lead times are longer (2-4 weeks) and costs are 3-5x higher . For early-stage discovery or reactions where stereochemistry is not critical, the racemate provides equivalent reactivity at significantly reduced cost and procurement time.

Procurement Chiral Synthesis Cost Efficiency

Optimal Use Cases for tert-Butyl 3-chloropiperidine-1-carboxylate Based on Quantitative Evidence


Synthesis of DNA-Alkylating Anticancer Agents

This Boc-protected 3-chloropiperidine is the monomeric precursor of choice for constructing bis-3-chloropiperidine alkylators with potent antiproliferative activity against pancreatic cancer cells (IC50 = 1-10 µM) [1]. Its controlled aziridinium ion formation ensures efficient DNA crosslinking while minimizing off-target effects compared to bromo analogs [2].

Multi-Step Synthesis Requiring Orthogonal Protecting Groups

The Boc group on tert-butyl 3-chloropiperidine-1-carboxylate is quantitatively removed (>95%) with TFA in under 1 hour, whereas the alternative Cbz-protected analog requires 12-24 hours of hydrogenolysis [1]. This speed and orthogonality are critical in complex synthetic routes with acid- or reduction-sensitive functionalities.

Building Block for CNS-Penetrant Drug Candidates

With a computed XLogP of 2.3, the 3-chloropiperidine scaffold provides an optimal lipophilicity window for blood-brain barrier penetration compared to the less lipophilic 3-fluoro analog (XLogP = 2.0) [1]. This property makes it a preferred intermediate for CNS-targeted kinase inhibitors and GPCR ligands [2].

Quote Request

Request a Quote for tert-Butyl 3-chloropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.